4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid
Overview
Description
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is an organic compound with the molecular formula C17H14N2O3. It is a derivative of benzoic acid, featuring a quinoxaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Methylation: The quinoxaline intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The methylated quinoxaline is coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-[(2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid: Lacks the methyl group on the quinoxaline ring.
4-[(3-methylquinoxalin-2-yl)methyl]benzoic acid: Lacks the oxo group on the quinoxaline ring.
Uniqueness
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the methyl and oxo groups on the quinoxaline ring, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18-11)10-12-6-8-13(9-7-12)17(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECHFVNFYIPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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